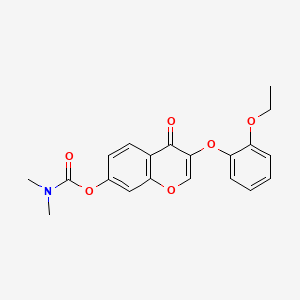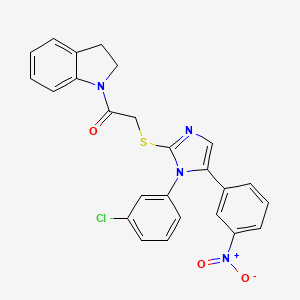
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone is a heterocyclic compound that features a thiadiazole ring, a piperidine ring, and an ethylthio-substituted phenyl group. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the thiadiazole derivative reacts with a piperidine derivative under basic conditions.
Introduction of the Ethylthio-Substituted Phenyl Group: The final step involves the reaction of the intermediate with an ethylthio-substituted phenyl derivative, typically under acidic or basic conditions to facilitate the formation of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone: undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiadiazole derivatives, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly against human colon cancer cells.
Mechanism of Action
The mechanism of action of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative stress.
Comparison with Similar Compounds
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone: can be compared with other thiadiazole derivatives:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Piperidine Derivatives: Compounds with piperidine rings are known for their pharmacological activities, including analgesic and anti-inflammatory effects.
Ethylthio-Substituted Phenyl Derivatives: These compounds are studied for their potential as antioxidants and antimicrobial agents.
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-2-22-14-6-4-3-5-13(14)15(20)19-9-7-12(8-10-19)21-16-18-17-11-23-16/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAZYVSNOLOAEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NN=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2418960.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2418962.png)


![(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide](/img/structure/B2418968.png)

![7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2418972.png)
![3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2418973.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2418974.png)

![4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)morpholine](/img/structure/B2418976.png)
![3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2418978.png)


